Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Lipophilicity Drug-likeness Solubility

Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate (CAS 1251229-29-4) is a brominated α‑hydroxy ester with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol. It belongs to the substituted mandelate ester class, featuring a 3‑bromo‑4‑methoxyphenyl ring, an α‑hydroxy group, and a methyl ester terminus.

Molecular Formula C10H11BrO4
Molecular Weight 275.10 g/mol
Cat. No. B13609094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
Molecular FormulaC10H11BrO4
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C(=O)OC)O)Br
InChIInChI=1S/C10H11BrO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3
InChIKeyUZQCQVPVDLSLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate (CAS 1251229-29-4): Physicochemical Profile for Research Procurement


Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate (CAS 1251229-29-4) is a brominated α‑hydroxy ester with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol [1]. It belongs to the substituted mandelate ester class, featuring a 3‑bromo‑4‑methoxyphenyl ring, an α‑hydroxy group, and a methyl ester terminus. Key computed descriptors include an XLogP3 of 1.8, a topological polar surface area (TPSA) of 55.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available at ≥98% purity from multiple suppliers and is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate Cannot Be Replaced by Non‑Hydroxylated or Regioisomeric Analogs


Seemingly close analogs such as methyl 2-(3-bromo-4-methoxyphenyl)acetate (CAS 19626-36-9) or methyl 2-(4-bromo-3-methoxyphenyl)acetate (CAS 203805-73-6) differ by a single functional group or by bromine/methoxy regiochemistry, yet these small structural changes produce quantifiable shifts in key physicochemical parameters that govern solubility, permeability, and synthetic tractability. The target compound's α‑hydroxy group introduces an additional hydrogen bond donor, raises TPSA by ~20 Ų, and lowers logP by ~0.6 units relative to the non‑hydroxylated des‑hydroxy analog [1][2]. Such differences are large enough to alter chromatographic retention, membrane permeability in cell-based assays, and the outcome of enzymatic or chemical derivatization steps. The quantitative evidence below demonstrates why direct substitution without re-optimization of experimental conditions risks irreproducible results.

Quantitative Differential Evidence for Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate vs. Closest Analogs


Lipophilicity Reduction vs. Des‑Hydroxy Analog Improves Aqueous Solubility Predictions

The target compound exhibits an XLogP3 of 1.8, compared with 2.4 for its direct des‑hydroxy analog, methyl 2-(3-bromo-4-methoxyphenyl)acetate (CAS 19626-36-9) [1][2]. This ΔlogP of −0.6 units represents a ~4‑fold reduction in octanol‑water partition coefficient, a magnitude that typically correlates with measurably higher aqueous solubility and reduced non‑specific binding in biochemical assays.

Lipophilicity Drug-likeness Solubility

Hydrogen Bond Donor Introduction Alters Molecular Recognition and Chromatographic Behavior

The α‑hydroxy group provides one hydrogen bond donor (HBD=1), whereas the des‑hydroxy analog methyl 2-(3-bromo-4-methoxyphenyl)acetate has zero HBD [1][2]. This functional difference directly impacts reversed‑phase HPLC retention times, normal‑phase TLC mobility, and the compound's capacity to engage in hydrogen‑bond‑dependent interactions with biological targets such as enzyme active sites.

Hydrogen bonding Molecular recognition Chromatography

Elevated Topological Polar Surface Area Influences Membrane Permeability Relative to Non‑Hydroxylated Isosteres

The TPSA of the target compound is 55.8 Ų, substantially higher than the 35.5 Ų recorded for the des‑hydroxy analog methyl 2-(3-bromo-4-methoxyphenyl)acetate [1][2]. A TPSA above 60 Ų is often associated with poor oral absorption; the target's intermediate value of 55.8 Ų places it in a distinct permeability zone compared to the more lipophilic des‑hydroxy analog (35.5 Ų), a difference of 20.3 Ų that is predictive of measurable divergence in Caco‑2 permeability and blood‑brain barrier penetration.

TPSA Membrane permeability Oral bioavailability prediction

Methyl Ester Provides Favorable Lipophilicity–Permeability Balance vs. Free Carboxylic Acid Derivative

Compared to the free carboxylic acid 2‑(3‑bromo‑4‑methoxyphenyl)‑2‑hydroxyacetic acid (CAS 1226125‑24‑1), the methyl ester shows an XLogP3 of 1.8 vs. 1.5, a TPSA of 55.8 Ų vs. 66.8 Ų, and one hydrogen bond donor vs. two [1][2]. The combined ΔlogP of +0.3 and ΔTPSA of −11.0 Ų indicates superior passive membrane permeability for the ester, while retaining the α‑hydroxy functionality for subsequent hydrolysis or further derivatization.

Prodrug design Ester vs. acid Permeability

Ethyl Ester Analog Shows Higher Lipophilicity and Increased Conformational Flexibility vs. Target Methyl Ester

The ethyl ester analog, ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate (CAS 1247079‑65‑7), has an XLogP3 of 2.2 compared to 1.8 for the target methyl ester, along with one additional rotatable bond (5 vs. 4) and a higher molecular weight (289.12 vs. 275.10 g/mol) [1][2]. The ΔlogP of +0.4 and extra rotatable bond may increase entropic penalties upon binding and reduce ligand efficiency, making the methyl ester the more fragment‑like and ligand‑efficient choice when minimal molecular weight is desired.

Ester homologation Rotatable bonds Lipophilicity

Recommended Application Scenarios for Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate Based on Differential Evidence


Medicinal Chemistry: α‑Hydroxy Ester as a Versatile Synthetic Handle for Derivatization

The α‑hydroxy group enables selective O‑alkylation, O‑acylation, oxidation to the α‑ketoester, or activation as a leaving group for nucleophilic displacement [1]. Unlike the des‑hydroxy analog (CAS 19626‑36‑9), which lacks this handle, the target compound can be elaborated into ethers, esters, carbamates, or chiral α‑substituted derivatives without requiring additional protection/deprotection steps. This synthetic versatility is directly demonstrated by the compound's use as an intermediate in the enantioselective synthesis of α‑bromo acid derivatives from tartrate‑derived bromoacetals, where the 3‑bromo‑4‑methoxyphenyl substitution pattern is critical for stereochemical outcomes [2].

Cell‑Based Assays Requiring Balanced Permeability and Solubility

With an XLogP3 of 1.8 and TPSA of 55.8 Ų, the target compound occupies a favorable 'middle ground' between the excessively lipophilic des‑hydroxy analog (XLogP3=2.4, TPSA=35.5 Ų) and the poorly permeable free acid (XLogP3=1.5, TPSA=66.8 Ų) [1]. This profile is consistent with compounds that exhibit adequate passive membrane permeability while maintaining sufficient aqueous solubility for dose‑response studies (typically >10 µM in assay buffer). Researchers developing intracellular target engagement assays should preferentially select the methyl ester over the free acid to avoid permeability‑limited false negatives.

Structure–Activity Relationship (SAR) Studies Around the Brominated Mandelate Scaffold

The defined bromine position (3‑bromo) and methoxy position (4‑methoxy) on the phenyl ring provide a regiospecifically functionalized aromatic core that is distinct from the 4‑bromo‑3‑methoxy regioisomer (CAS 203805‑73‑6) [1]. The 3‑bromo‑4‑methoxy arrangement places the electron‑withdrawing bromine adjacent to the electron‑donating methoxy group, creating a unique electronic environment that influences the reactivity of the α‑hydroxy ester side chain. This regiochemistry has been specifically utilized in the synthesis of combretastatin A‑4 analogs, where 3‑bromo‑4‑methoxyphenyl acetic acid derivatives serve as key building blocks [2].

Prodrug Design: Methyl Ester as a Latent Carboxylic Acid Form

The methyl ester can be hydrolyzed under physiological conditions (esterases) or basic conditions to release the corresponding free acid (2‑(3‑bromo‑4‑methoxyphenyl)‑2‑hydroxyacetic acid), which has an XLogP3 of 1.5 and TPSA of 66.8 Ų [1]. This prodrug approach allows researchers to administer a more cell‑permeable ester form that is converted intracellularly to the active acid species. The quantitative logP difference of +0.3 between ester and acid provides a measurable permeability window that can be exploited in cellular assays requiring cytoplasmic delivery of the carboxylic acid pharmacophore.

Quote Request

Request a Quote for Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.